molecular formula C25H26BrN B8244241 N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine

N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine

Cat. No.: B8244241
M. Wt: 420.4 g/mol
InChI Key: SVQNTLXITUGLRN-UHFFFAOYSA-N
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Description

N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine is an organic compound with a complex structure that includes a bromine atom, two isopropyl groups, and a diphenylmethylene group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine typically involves the condensation of 2,6-diisopropylaniline with diphenylmethanone in the presence of a brominating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The bromination step is often achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-diisopropyl-4-bromoaniline: Similar in structure but lacks the diphenylmethylene group.

    N-diphenylmethylene-2,6-diisopropylaniline: Similar but without the bromine atom.

Uniqueness

N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine is unique due to the presence of both the diphenylmethylene and bromine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[4-bromo-2,6-di(propan-2-yl)phenyl]-1,1-diphenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26BrN/c1-17(2)22-15-21(26)16-23(18(3)4)25(22)27-24(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQNTLXITUGLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N=C(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

40.7 g (0.195 mol) of tetraethoxysilane and 0.5 mL of sulfuric acid were added to a flask equipped with a distiller, containing 43.9 g (0.169 mol) of 4-bromo-2,6-diisopropylaniline and 24.8 g (0.130 mol) of benzophenone under a nitrogen atmosphere. The mixture was reacted by heating at 160° C. for 2 days while removing formed ethanol using the distiller. After the reaction, the resultant product was cooled to room temperature. Then, 200 mL of 1.0 M aqueous solution of potassium hydroxide was added to the resultant product and stirred for 10 minutes to obtain yellow precipitates. The obtained precipitates were filtered off and dissolved in 300 mL of ethyl acetate, and then dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure to obtain a yellow solid. Then, the yellow solid was recrystallized in hexane at −20° C. to obtain 42 g of N-diphenylmethylene-2,6-diisopropyl-4-bromoaniline compound.
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